

Understanding the nomenclature of wax esters

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Myristoleyl arachidate*

Cat. No.: *B15600985*

[Get Quote](#)

An In-depth Technical Guide to the Nomenclature of Wax Esters

Introduction to Wax Esters

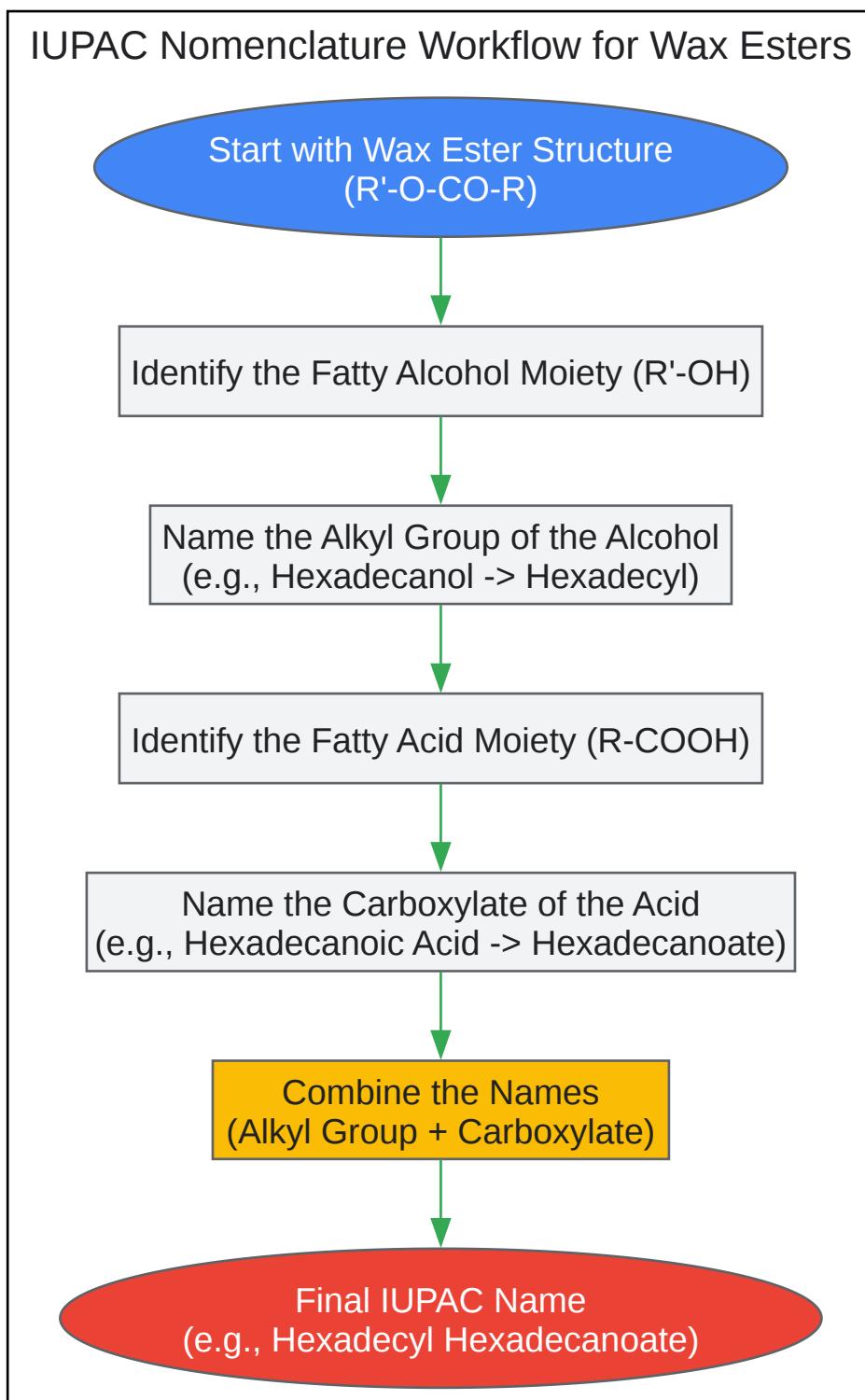
Wax esters (WE) are a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.^{[1][2]} They are widespread in nature, serving various biological functions, including as energy storage in marine organisms, providing buoyancy, and forming protective waterproof coatings on the leaves of plants and the skin and cuticles of animals and insects.^{[2][3][4][5]}

The general structure of a wax ester is R-COO-R', where R-COOH is the fatty acid and R'-OH is the fatty alcohol.^[1] The fatty acid and fatty alcohol chains can vary significantly in length and degree of saturation.^[3] In plants, fatty acids typically range from C12 to C24, while the fatty alcohols are often longer, from C24 to C34.^[1] In contrast, marine animal wax esters show great diversity; for instance, those from sperm whales often contain C12 and C14 fatty acids and alcohols.^[1] This structural diversity results in a wide array of physicochemical properties, influencing their biological roles and industrial applications in cosmetics, pharmaceuticals, and as food additives.^{[6][7]}

Nomenclature of Wax Esters

The naming of wax esters follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC) for esters, though common or trivial names are also frequently used, particularly for well-known compounds.

IUPAC Systematic Nomenclature


The IUPAC system provides a standardized method for naming esters based on their constituent alcohol and carboxylic acid.^{[8][9]} The process involves two main parts:

- Identify the Alcohol Component: The name of the alkyl group from the fatty alcohol is stated first. For example, the alkyl group from hexadecanol (C₁₆H₃₃OH) is hexadecyl.^{[10][11]}
- Identify the Fatty Acid Component: The name of the parent fatty acid is modified by replacing the "-oic acid" suffix with "-oate".^{[10][11][12]} For instance, octadecanoic acid (C₁₇H₃₅COOH) becomes octadecanoate.

The complete name is formed by combining the alkyl name from the alcohol and the -oate name from the acid, separated by a space.^[8]

- Example: A wax ester formed from hexadecanol (cetyl alcohol) and palmitic acid (hexadecanoic acid) is named Hexadecyl hexadecanoate.^[13]

The following diagram illustrates the logical workflow for naming a wax ester according to IUPAC rules.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the systematic naming of wax esters.

Common Nomenclature

Common or trivial names are often used, especially in commercial and non-academic contexts. These names are derived from the common names of the constituent fatty acid and fatty alcohol.

- Example: Using the same wax ester as above (formed from hexadecanol and hexadecanoic acid), the common name for hexadecanol is cetyl alcohol, and the common name for hexadecanoic acid is palmitic acid. Therefore, the common name of the wax ester is Cetyl palmitate.[5][13]

Another example is myricyl palmitate, a major component of beeswax, which is formed from myricyl alcohol (triacontanol) and palmitic acid.[5]

Shorthand Notation

In lipidomics and related fields, a shorthand notation is often used to describe the structure of wax esters, particularly when dealing with complex mixtures. This notation specifies the carbon number and number of double bonds for both the fatty acid and fatty alcohol moieties.

The format is typically (Alcohol C:DB)–(Acid C:DB), where C is the number of carbons and DB is the number of double bonds.

- Example: A wax ester composed of a 20-carbon saturated fatty alcohol and a 16-carbon monounsaturated fatty acid would be designated as C20:0–16:1.[4]

Physicochemical Properties of Wax Esters

The physical properties of wax esters, such as their melting point, are determined by their molecular structure, primarily the total chain length and the degree of unsaturation.[14][15]

- Chain Length: The melting point generally increases with the total number of carbon atoms in the molecule.[4][6]
- Unsaturation: The presence of double bonds (unsaturation) in either the fatty acid or fatty alcohol moiety significantly lowers the melting point. A single double bond can decrease the melting point by approximately 30°C.[4][14]

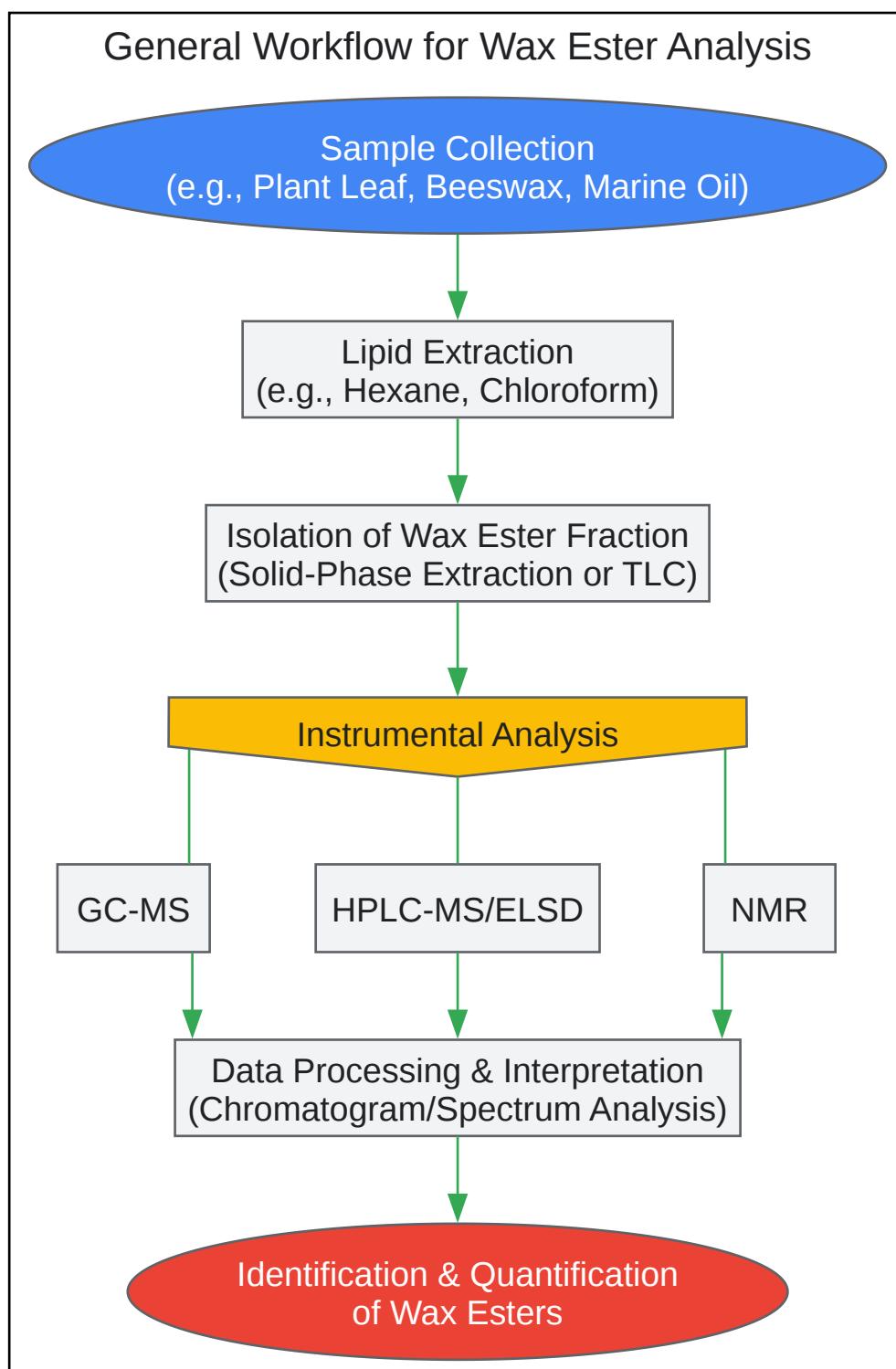
- Ester Bond Position: For isomers with the same total carbon number, the position of the ester bond can also affect the melting temperature.[4]

Saturated wax esters with long chains are typically solid at room temperature, which is crucial for their function in forming protective barriers.[1][4] Unsaturated wax esters have lower melting points and are more likely to be liquid.[1]

The table below summarizes the melting points for a selection of saturated wax esters.

Wax Ester (Alcohol-Acid)	Total Carbons	Melting Point (Tm), °C
Dodecyl dodecanoate (Lauryl laurate)	24	30.0
Tetradecyl dodecanoate (Myristyl laurate)	26	38.0[4]
Tetradecyl tetradecanoate (Myristyl myristate)	28	42.5
Hexadecyl dodecanoate (Cetyl laurate)	28	44.5
Hexadecyl tetradecanoate (Cetyl myristate)	30	50.5
Hexadecyl hexadecanoate (Cetyl palmitate)	32	55.5
Octadecyl tetradecanoate (Stearyl myristate)	32	56.5
Octadecyl hexadecanoate (Stearyl palmitate)	34	60.0
Octadecyl octadecanoate (Stearyl stearate)	36	64.0
Eicosyl octadecanoate (Arachidyl stearate)	38	68.0
Docosyl octadecanoate (Behenyl stearate)	40	71.0
Docosyl eicosanoate (Behenyl arachidate)	42	73.5
Docosyl docosanoate (Behenyl behenate)	44	76.0
Tetracosyl docosanoate (Lignoceryl behenate)	46	78.5

Hexacosyl tetracosanoate (Ceryl lignocerate)	50	82.0
---	----	------


(Data compiled from multiple sources where available, with representative values shown)

Experimental Protocols for Wax Ester Analysis

The analysis of wax esters is challenging due to their low volatility, high molecular weight, and the complexity of natural mixtures.^{[4][16]} Several advanced analytical techniques are employed for their separation, identification, and quantification.

The diagram below shows a generalized workflow for the analysis of wax esters.

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for wax ester analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable wax esters.^[17] High-temperature GC (HTGC) is often required to analyze intact wax esters, which have low volatility.^{[16][18]}

- **Sample Preparation:** Samples are dissolved in a suitable organic solvent like hexane or toluene to a concentration of 0.1–1.0 mg/mL.^[18] For complex matrices, a prior clean-up step using solid-phase extraction (SPE) with a silica gel column may be necessary to isolate the wax ester fraction.^[16]
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).^[19]
- **Column:** A high-temperature, low-bleed capillary column, such as a DB-1 HT or HP-5MS (15–30 m × 0.25 mm, 0.10-0.25 µm film thickness), is used.^{[18][19]}
- **Injector and Detector Temperatures:** High temperatures are crucial. The injector and detector (or transfer line) are typically set to 390°C.^[18]
- **Oven Temperature Program:** A temperature gradient is programmed to elute the wax esters based on their volatility. A typical program might be: start at 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min, and hold for several minutes.^[18]
- **Carrier Gas:** Helium is used at a constant flow rate (e.g., 1.5 mL/min).^[19]
- **Ionization and Detection:** Electron Ionization (EI) at 70 eV is common. The mass spectrometer scans a mass-to-charge (m/z) range appropriate for the expected wax esters (e.g., m/z 50–920).^[18] Identification is based on the fragmentation patterns, where the protonated acid moiety often yields a characteristic diagnostic ion.^[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for analyzing high molecular weight and thermally labile wax esters that are difficult to analyze by GC.^[17] Non-aqueous reversed-phase HPLC is commonly used.^[20]

- **Sample Preparation:** Samples are dissolved in a suitable organic solvent mixture.

- Instrumentation: An HPLC system coupled with a detector such as an Evaporative Light-Scattering Detector (ELSD) or a Mass Spectrometer with an Atmospheric Pressure Chemical Ionization (APCI-MS) source.[21][22]
- Column: A C30 or C18 reversed-phase column is often used. C30 columns have shown excellent separation for wax esters up to 60 carbons in size.[21][22]
- Mobile Phase: A gradient of non-polar organic solvents is used for elution. A common system involves a gradient of methanol and chloroform.[21]
- Detection:
 - ELSD: Provides a universal response for non-volatile analytes and is useful for quantification.[21]
 - APCI-MS: Allows for the identification of wax esters by providing molecular weight information (protonated molecules $[M+H]^+$).[20][22]
- Elution Order: In reversed-phase HPLC, wax esters generally elute according to their equivalent carbon number (ECN). Within a group of isomers with the same ECN, more unsaturated species tend to elute earlier.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information about wax esters. Both ^1H and ^{13}C NMR are used to determine the structure and composition of wax ester mixtures.[23]

- Sample Preparation: The purified wax ester sample is dissolved in a deuterated solvent (e.g., CDCl_3).
- Instrumentation: A high-field NMR spectrometer.
- Data Acquisition:
 - ^1H NMR: Provides information on the different types of protons in the molecule. The signals for protons on carbons adjacent to the ester oxygen ($\text{R}-\text{CH}_2-\text{O}-\text{CO}-\text{R}'$ at ~ 4.05

ppm) and adjacent to the carbonyl group (R-CO-O-CH₂-R' at ~2.29 ppm) are characteristic.[24]

- ¹³C NMR: Each carbon atom in the molecule gives a distinct signal, allowing for detailed structural elucidation, including the degree of unsaturation and the distribution of fatty acids and alcohols.[23]
- Analysis: By integrating the areas of specific resonance peaks, the molar ratios of different components in a mixture, such as the ratio of wax esters to other lipids like cholesteryl esters, can be calculated.[25] Heteronuclear correlation spectroscopy (e.g., HSQC) can be used to confirm resonance assignments.[25]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Wax ester - Wikipedia [en.wikipedia.org]
- 2. Wax in Biochemistry: Structure, Function, and Comparison to Fats - Creative Proteomics [creative-proteomics.com]
- 3. lipotype.com [lipotype.com]
- 4. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. labinsights.nl [labinsights.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. IUPAC Rules [chem.uiuc.edu]
- 10. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. youtube.com [youtube.com]
- 12. Naming Esters - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical and physical analyses of wax ester properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Waxes: Properties, Functions, and Analysis Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. ¹³C and ¹H NMR ester region resonance assignments and the composition of human infant and child meibum - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the nomenclature of wax esters]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15600985#understanding-the-nomenclature-of-wax-esters>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com